molecular formula C13H17N3O B2801071 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide CAS No. 448223-76-5

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide

Cat. No.: B2801071
CAS No.: 448223-76-5
M. Wt: 231.299
InChI Key: AAXZIJMOAMLXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2-methylpropanamide ( 448223-76-5) is a synthetic organic compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol. This chemical features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities, including antimicrobial, antifungal, antihistaminic, anti-inflammatory, antiviral, and antioxidant effects . The molecule is structurally characterized by a 2-methylpropanamide (isobutyramide) group linked to the 2-position of the benzimidazole ring via an ethyl spacer. As a derivative of the benzimidazole class, this compound is of significant interest in various research fields, particularly in drug discovery and development. Its structure suggests potential as a key intermediate or building block for the synthesis of more complex molecules, or as a tool compound for investigating biochemical pathways. Researchers can utilize this product to explore structure-activity relationships, particularly how the substitution at the 2-position of the benzimidazole nucleus modulates biological activity and physicochemical properties. The compound is supplied with high purity for reliable and reproducible experimental results. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9(2)13(17)14-8-7-12-15-10-5-3-4-6-11(10)16-12/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXZIJMOAMLXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide typically involves the reaction of 2-(1H-1,3-benzodiazol-2-yl)ethylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

Applications in Drug Discovery

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide is included in several screening libraries aimed at identifying potential therapeutic agents:

  • Cancer Research : The compound is part of libraries targeting cancer therapeutics, where its interactions with cancer cell lines can be assessed.
  • Central Nervous System (CNS) Studies : It is included in CNS blood-brain barrier libraries, indicating potential neuroactive properties.
  • Anti-Aging Research : The compound is also found in anti-aging libraries, highlighting its relevance in age-related studies.

The inclusion of this compound in diverse libraries suggests its versatility and potential efficacy across multiple therapeutic areas .

Proteomics Research

This compound has been utilized as a specialty product for proteomics research. Its ability to interact with various proteins can provide insights into protein function and regulation. This is particularly relevant for understanding disease mechanisms at the molecular level .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. Further research is needed to evaluate the specific effects of this compound on tumor growth and metastasis.
  • Neuroprotective Effects : Preliminary studies suggest that benzodiazole derivatives may offer neuroprotective benefits. Investigating the neuropharmacological profile of this compound could reveal its potential in treating neurodegenerative diseases.
  • Mechanistic Studies : Ongoing research aims to elucidate the mechanisms by which this compound interacts with biological targets. Understanding these interactions is crucial for developing targeted therapies.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound binds to and inhibits certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Benzimidazole-Containing Amides
Compound Name Core Structure Substituents Key Functional Groups Reference
N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2-methylpropanamide Benzimidazole Ethyl-linked 2-methylpropanamide Amide, branched alkyl
N-[2-(1H-Benzoimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide () Benzimidazole Ethyl-linked 4-methoxyphenoxypropanamide Amide, methoxyaryl
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide () Methylbenzimidazole Isoxazole-linked propanamide Amide, isoxazole
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ) Benzimidazole Triazole-thiazole-acetamide Triazole, thiazole, bromoaryl
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]-2-methylpropanamide (26, ) Triazole Azetidine-linked propanamide Triazole, azetidine

Key Observations :

Benzimidazole Derivatives: The target compound and share a benzimidazole core but differ in substituents. ’s 4-methoxyphenoxy group enhances aryl interactions, while the target’s 2-methylpropanamide prioritizes steric effects .

Key Insights :

  • The target compound’s synthesis likely parallels and , involving amide bond formation under mild conditions.
  • CuAAC () enables modular triazole incorporation, contrasting with the target’s straightforward alkylamide synthesis .
Table 3: Property Comparison
Property Target Compound 9c () Compound 8 ()
Solubility High in polar solvents (amide group) Moderate (bromoaryl increases hydrophobicity) Low (isoxazole reduces polarity)
Melting Point Not reported 185–187°C Not reported
Biological Activity Not studied Anticancer potential (docking studies) Unreported

Notable Gaps:

  • The target compound lacks empirical data on melting point, solubility, or bioactivity, unlike analogs with characterized anticancer or enzymatic profiles .

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide, a compound belonging to the benzimidazole class, has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 448223-76-5

The compound features a benzodiazole moiety that contributes to its biological properties. Benzimidazoles are known for their versatility in medicinal applications, including antimicrobial and anticancer activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that related benzimidazole derivatives inhibit tumor growth by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival in various cancers . The compound's structural similarity to other effective inhibitors suggests it may also act through similar mechanisms.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Preliminary investigations into this compound suggest potential efficacy against a range of bacterial and fungal pathogens. The mechanism of action may involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Reagents : 2-(1H-1,3-benzodiazol-2-yl)ethylamine and 2-methylpropanoyl chloride.
  • Conditions : The reaction is performed in an organic solvent such as dichloromethane at room temperature, utilizing a base like triethylamine to facilitate the reaction.
  • Purification : The product is purified through recrystallization or column chromatography.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, comparisons can be made with other benzimidazole derivatives:

Compound NameBiological ActivityStructural Features
N-(1H-benzimidazol-2-yl)benzamideAnticancerSimilar core structure
N-[2-(1H-benzodiazol-2-yl)ethyl]-3-methylbenzamideAntimicrobialVariations in substituents

These comparisons illustrate how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Q. What are the optimal synthetic routes for N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide, and how can reaction yields be maximized?

The synthesis typically involves coupling benzimidazole derivatives with substituted propanamide precursors under controlled conditions. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or ethanol is often used to enhance solubility and reaction efficiency .
  • Catalysts : Sodium hydride or triethylamine facilitates nucleophilic substitution or condensation reactions .
  • Temperature control : Reactions are conducted under reflux (e.g., 80–100°C) to ensure completion while minimizing side products .
  • Purification : Crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating high-purity products .

Example Reaction Optimization Table :

ConditionYield (%)Purity (%)Reference
DMF, NaH, 80°C, 12h6598
Ethanol, Et₃N, reflux7295

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with benzimidazole protons appearing as doublets (δ 7.2–8.1 ppm) and amide carbonyls at ~170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 300.1452) .
  • X-ray Crystallography : Single-crystal analysis provides bond lengths/angles, particularly for the benzodiazole-ethyl-propanamide linkage .

Q. What solvents and conditions are suitable for stabilizing this compound in solution?

  • Polar aprotic solvents : DMF or DMSO are ideal for dissolution due to the compound’s amide and aromatic moieties .
  • pH stability : Avoid strongly acidic/basic conditions to prevent hydrolysis of the propanamide group .
  • Storage : Store in inert atmospheres (argon) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers design assays to evaluate the bioactivity of this compound against enzymatic targets?

  • Target selection : Prioritize enzymes with known benzimidazole interactions (e.g., kinases, proteases) .
  • Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure dissociation constants (Kd) .
  • Enzymatic inhibition : Monitor activity via colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Variable analysis : Systematically test parameters like catalyst concentration (e.g., 1–5 mol% NaH) or solvent polarity .
  • Byproduct identification : Use HPLC-MS to detect intermediates or degradation products .
  • Reproducibility protocols : Standardize anhydrous conditions and inert gas purging to minimize moisture-sensitive side reactions .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Model transition states for amide bond formation or benzimidazole ring activation .
  • Molecular docking : Predict binding modes with biological targets using AutoDock Vina or Schrödinger .
  • SAR studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity trends .

Q. How can researchers troubleshoot low purity during large-scale synthesis?

  • Stepwise purification : Employ liquid-liquid extraction (e.g., ethyl acetate/water) before final crystallization .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .
  • Scale-up adjustments : Optimize stirring rates and cooling gradients to prevent aggregation .

Methodological Considerations

Q. What analytical techniques differentiate between polymorphic forms of this compound?

  • Powder XRD : Identify crystalline vs. amorphous phases .
  • DSC/TGA : Measure melting points and thermal stability (decomposition >200°C) .
  • Solid-state NMR : Resolve hydrogen-bonding networks in the benzimidazole core .

Q. How are isotopic labeling studies used to track metabolic pathways in vivo?

  • ¹³C/¹⁵N labeling : Synthesize labeled analogs to trace catabolism via LC-MS metabolomics .
  • Radiolabeling (³H/¹⁴C) : Quantify tissue distribution and excretion profiles in animal models .

Q. What protocols ensure reproducibility in pharmacological studies?

  • Dose-response curves : Use standardized cell lines (e.g., HEK293 for receptor assays) .
  • Negative controls : Include benzimidazole-free analogs to isolate target-specific effects .
  • Data normalization : Express activity relative to reference inhibitors (e.g., staurosporine for kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.